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Compound of Interest

Compound Name: Mizacorat

Cat. No.: B605787 Get Quote

Welcome to the technical support center for Mizacorat (AZD9567). This resource is designed

for researchers, scientists, and drug development professionals to provide guidance on the in

vivo delivery of this selective glucocorticoid receptor modulator (SGRM). Here you will find

troubleshooting guides and frequently asked questions (FAQs) to address common challenges

encountered during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Mizacorat (AZD9567) and what is its mechanism of action?

Mizacorat (also known as AZD9567) is an investigational, non-steroidal, selective

glucocorticoid receptor modulator (SGRM).[1] It is designed to be administered orally.[2][3] Its

mechanism of action involves binding to the glucocorticoid receptor (GR) and inducing a

unique transcriptomic response. This selective modulation aims to provide the anti-

inflammatory benefits of traditional glucocorticoids, like prednisolone, while potentially reducing

the associated adverse effects.[2][3] Mizacorat has a higher affinity for the glucocorticoid

receptor and a significantly lower affinity for the mineralocorticoid receptor compared to

prednisolone, which may contribute to a better side-effect profile.

Q2: What is the primary route of administration for Mizacorat in preclinical studies?

The primary route of administration for Mizacorat in preclinical in vivo studies is oral gavage.

Q3: What are some known preclinical in vivo effects of Mizacorat?
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In a rat model of joint inflammation, orally administered Mizacorat demonstrated efficacy

similar to prednisolone in reducing joint swelling. Preclinical and early clinical studies suggest

that Mizacorat has an improved anti-inflammatory to dysglycemic (blood sugar disruption)

side-effect profile compared to prednisolone.

Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of Mizacorat
Formulation
Question: My Mizacorat formulation is cloudy, or a precipitate forms. What could be the cause

and how can I resolve this?

Answer:

Poor aqueous solubility is a common challenge with many small molecule inhibitors.

Predecessor compounds to Mizacorat had very low solubility, and while Mizacorat's solubility

has been improved, it is still considered poorly soluble in water. Precipitation can lead to

inaccurate dosing and low, variable bioavailability.

Troubleshooting Steps:

Vehicle Selection: Ensure you are using an appropriate vehicle for a poorly water-soluble

compound. Water-only formulations are not recommended.

Formulation Optimization: For oral administration in rodents, a crystalline suspension in a

vehicle such as 0.5% HPMC (hydroxypropyl methylcellulose) with 0.1% Tween 80 in water

has been used successfully.

Co-solvents: A common strategy for poorly soluble compounds is to first dissolve the

compound in a small amount of an organic solvent like DMSO and then dilute it with other

vehicles. A suggested formulation for oral gavage is:

10% DMSO

40% PEG300

5% Tween-80
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45% Saline

Sonication and Heating: Gentle heating (e.g., to 37°C) and sonication can aid in the

dissolution of the compound. However, be cautious about potential degradation of Mizacorat
with excessive heat.

Fresh Preparation: It is advisable to prepare the formulation fresh before each use to

minimize the risk of precipitation over time.

Issue 2: Inconsistent or Lack of Efficacy in Animal
Models
Question: I am not observing the expected therapeutic effect of Mizacorat in my in vivo model.

What are the potential reasons?

Answer:

Inconsistent or absent efficacy can stem from several factors, from the formulation to the

experimental design.

Troubleshooting Steps:

Bioavailability: Mizacorat has an oral bioavailability of approximately 52% in rats when

administered as a crystalline suspension. Factors such as improper formulation, incorrect

gavage technique, or animal stress can reduce this.

Action: Review your formulation and administration technique. Consider a pilot

pharmacokinetic study to determine the plasma concentration of Mizacorat in your model.

Dose Selection: The dose may be too low to achieve a therapeutic concentration at the

target tissue.

Action: A dose of 15 mg/kg/day administered orally has shown efficacy in a rat model of

joint inflammation. Consider performing a dose-response study to determine the optimal

dose for your specific model.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b605787?utm_src=pdf-body
https://www.benchchem.com/product/b605787?utm_src=pdf-body
https://www.benchchem.com/product/b605787?utm_src=pdf-body
https://www.benchchem.com/product/b605787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model-Specific Factors: The role of the glucocorticoid receptor in your specific disease model

may differ from published models.

Action: Confirm the expression and relevance of the glucocorticoid receptor in your model

system.

Animal Handling: Stress from handling and gavage can increase endogenous corticosteroid

levels, potentially confounding the effects of an exogenous GR modulator.

Action: Ensure proper and consistent animal handling techniques to minimize stress.

Acclimatize the animals to the procedures before the start of the experiment.

Issue 3: Observed Adverse Effects or Toxicity
Question: My animals are showing signs of toxicity or adverse effects after Mizacorat
administration. What should I consider?

Answer:

While Mizacorat is designed to have an improved safety profile, adverse effects can still occur,

particularly at high doses or due to the formulation vehicle.

Troubleshooting Steps:

Vehicle Toxicity: High concentrations of some solvents, such as DMSO, can be toxic to

animals.

Action: If using a co-solvent formulation, ensure the final concentration of each solvent is

within a safe range for the chosen route of administration and animal species. Consider

running a vehicle-only control group to assess the effects of the formulation itself.

On-Target Side Effects: Although designed to be selective, high doses of Mizacorat could

potentially lead to side effects associated with glucocorticoid receptor activation.

Action: Reduce the dose and/or the frequency of administration. Carefully monitor the

animals for any signs of distress, weight loss, or changes in behavior.
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Off-Target Effects: While Mizacorat is selective for the GR, the possibility of off-target effects

at high concentrations cannot be entirely ruled out.

Action: If unexpected effects are observed, consider evaluating potential off-target

interactions relevant to your experimental model.

Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Mizacorat (AZD9567) in Rats

Parameter Value Conditions Source

Oral Bioavailability (F) 52%

2.1 mg/kg oral dose

(crystalline

suspension)

Time to Max.

Concentration (Tmax)
2.0 h 2.1 mg/kg oral dose

Max. Concentration

(Cmax)
0.95 µM

Dose normalized to 1

mg/kg

Area Under the Curve

(AUC0-inf)
5.2 µM·h

Dose normalized to 1

mg/kg

Intravenous Half-life

(T1/2)
2.3 h 0.8 mg/kg IV dose

Oral Half-life (T1/2) 1.9 h 2.1 mg/kg oral dose

Intravenous

Clearance (Cl)
4.5 mL/min/kg 0.8 mg/kg IV dose

Volume of Distribution

(Vss)
0.66 L/kg 0.8 mg/kg IV dose

Experimental Protocols
Protocol 1: Preparation of Mizacorat for Oral Gavage in
Rodents
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This protocol describes the preparation of a suspension of Mizacorat suitable for oral

administration to rats or mice.

Materials:

Mizacorat (AZD9567) powder

Hydroxypropyl methylcellulose (HPMC)

Tween 80

Sterile water

Mortar and pestle or homogenizer

Magnetic stirrer and stir bar

Sterile tubes for storage

Procedure:

Prepare the Vehicle:

Prepare a 0.5% (w/v) solution of HPMC in sterile water. For example, to make 100 mL,

dissolve 0.5 g of HPMC in 100 mL of water. This may require gentle heating and stirring to

fully dissolve.

To the 0.5% HPMC solution, add Tween 80 to a final concentration of 0.1% (v/v). For 100

mL of vehicle, add 100 µL of Tween 80.

Mix thoroughly until a homogenous solution is formed.

Prepare the Mizacorat Suspension:

Weigh the required amount of Mizacorat powder to achieve the desired final concentration

(e.g., for a 15 mg/kg dose in a rat receiving 5 mL/kg, the concentration would be 3

mg/mL).
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Add a small amount of the vehicle to the Mizacorat powder and triturate with a mortar and

pestle to create a smooth paste. This helps to prevent clumping.

Gradually add the remaining vehicle while continuously mixing.

Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30

minutes to ensure a uniform suspension. A homogenizer can also be used for this step.

Administration:

Keep the suspension continuously stirred during dosing to ensure that each animal

receives a consistent dose.

Administer the suspension to the animals via oral gavage using an appropriately sized

gavage needle.

Visualizations
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Potential Solutions

Start:
Inconsistent In Vivo Results

1. Check Formulation
- Solubility?

- Precipitation?

2. Review Administration
- Correct Gavage Technique?

- Animal Stress?

3. Evaluate Dose
- Dose Too Low?

- Dose-Response Needed?

Reformulate:
- Use Co-solvents

- Fresh Preparation

Refine Technique:
- Acclimatize Animals

- Ensure Proper Gavage

Adjust Dose:
- Perform Dose-Escalation

- Pilot PK Study

Consistent
In Vivo Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b605787?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Mizacorat
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd9567.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd9567.html
https://www.benchchem.com/product/b605787#troubleshooting-mizacorat-delivery-in-vivo
https://www.benchchem.com/product/b605787#troubleshooting-mizacorat-delivery-in-vivo
https://www.benchchem.com/product/b605787#troubleshooting-mizacorat-delivery-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605787?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

